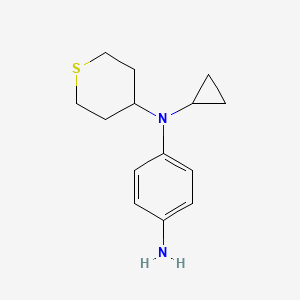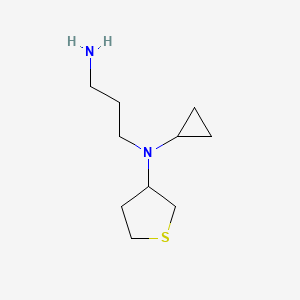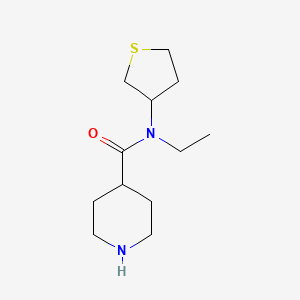
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Descripción general
Descripción
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid, also known as 3-EMPA, is a synthetic organic compound belonging to the pyrrolidinone family of compounds. It is a colorless, odorless, and water-soluble solid, with a melting point of 91°C. 3-EMPA is a versatile molecule, and it has a wide range of applications in research and industry, including its use as a starting material in the synthesis of other compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate.
Aplicaciones Científicas De Investigación
Drug Design and Development
Pyrrolidine derivatives are known for their versatility in drug discovery. They serve as a scaffold for novel therapeutic agents due to their influence on biological activity and structure-activity relationship (SAR). This compound could potentially be used in the design of new drugs with improved efficacy and selectivity .
Biological Activity Enhancement
Research suggests that pyrrolidine derivatives can enhance various biological activities. This includes antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic properties. The compound may be investigated for its potential to boost these activities in biological systems .
Anticancer Research
Pyrrolidine derivatives have shown promise in anticancer research due to their ability to interfere with cancer cell proliferation and survival. This compound could be explored for its anticancer properties and its potential use in cancer treatment strategies .
Neuropharmacology
Given the neuropharmacological activities of some pyrrolidine derivatives, this compound might be researched for its effects on the nervous system, which could lead to the development of new treatments for neurological disorders .
Metabolic Disease Treatment
The anti-hyperglycemic activity of pyrrolidine derivatives makes them candidates for the treatment of metabolic diseases such as diabetes. This compound could be studied for its potential role in regulating blood sugar levels .
Organ Protection
Some pyrrolidine derivatives have shown organ protective effects. Research into this compound could uncover its ability to protect organs from damage due to various causes, such as oxidative stress or inflammation .
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel … Pyrrolidine alkaloids and their promises in pharmacotherapy
Propiedades
IUPAC Name |
3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-3-15-9-7-11(5-4-10(12)13)6-8(9)14-2/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKDEHCWYGSWPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



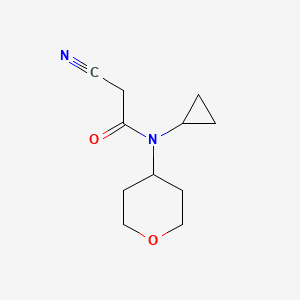
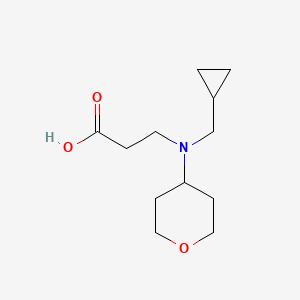

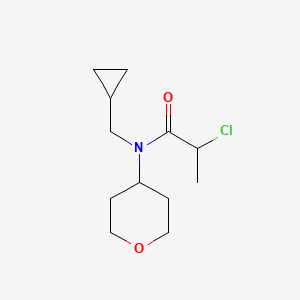
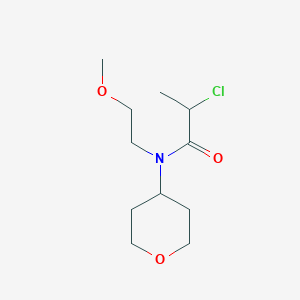
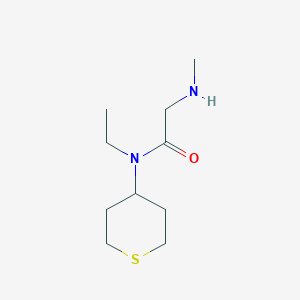
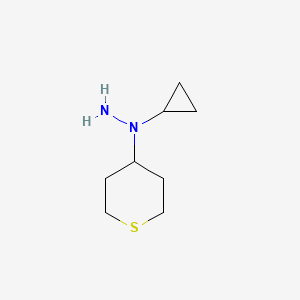
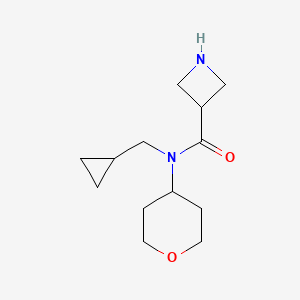

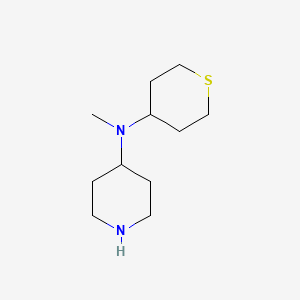
![2-chloro-1-(2-(methoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethan-1-one](/img/structure/B1477618.png)
